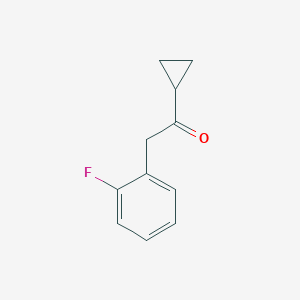

Cyclopropyl 2-fluorobenzyl ketone

Description

BenchChem offers high-quality Cyclopropyl 2-fluorobenzyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl 2-fluorobenzyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGTJUQWKWYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571032 | |

| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150322-73-9 | |

| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropyl 2-fluorobenzyl Ketone: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 150322-73-9 Chemical Name: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

This technical guide provides an in-depth overview of Cyclopropyl (B3062369) 2-fluorobenzyl ketone, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details its chemical and physical properties, experimental protocols for its synthesis and derivatization, and its role in significant biological pathways, with a focus on its application in the development of the antiplatelet drug, Prasugrel.

Chemical and Physical Properties

Cyclopropyl 2-fluorobenzyl ketone is a ketone derivative characterized by a cyclopropyl group and a 2-fluorobenzyl moiety.[1] These structural features contribute to its utility as a versatile building block in organic synthesis.[2] The cyclopropyl group, in particular, is a valuable fragment in drug design, known for its ability to enhance metabolic stability and binding affinity. The physicochemical properties of Cyclopropyl 2-fluorobenzyl ketone are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO |

| Molecular Weight | 178.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 61 °C at 0.2 mmHg |

| Density | ~1.192 g/cm³ |

| Flash Point | ~107.942 °C |

| Solubility | Soluble in organic solvents |

| Storage | Store in a sealed container in a cool, dry place |

Table 1: Physicochemical Properties of Cyclopropyl 2-fluorobenzyl Ketone

Spectroscopic Data

The structural confirmation of Cyclopropyl 2-fluorobenzyl ketone is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra are often proprietary, predicted ¹³C NMR data provides valuable insight into the chemical environment of each carbon atom.

| Atom | Chemical Shift (ppm) | Splitting (J, Hz) |

| C=O | 206.9 | d, J = 1.0 |

| C-F | 161.0 | d, J = 246.1 |

| Aromatic C | 131.6 | d, J = 4.4 |

| Aromatic CH | 128.8 | d, J = 8.3 |

| Aromatic CH | 124.1 | d, J = 3.4 |

| Aromatic C | 121.8 | d, J = 16.6 |

| Aromatic CH | 115.3 | d, J = 21.5 |

| CH₂ | 43.5 | d, J = 2.4 |

| Cyclopropyl CH | 20.0 | d, J = 1.0 |

| Cyclopropyl CH₂ | 11.2 |

Table 2: Predicted ¹³C NMR Data for Cyclopropyl 2-fluorobenzyl Ketone (CDCl₃, 125 MHz)[3]

Experimental Protocols

Cyclopropyl 2-fluorobenzyl ketone serves as a crucial starting material for the synthesis of various compounds. The following sections detail experimental procedures for its synthesis and its conversion to a key pharmaceutical intermediate.

Synthesis of Cyclopropyl 2-fluorobenzyl Ketone

A common method for the synthesis of Cyclopropyl 2-fluorobenzyl ketone involves the acylation of a 2-fluorophenylacetic acid derivative with a cyclopropyl-containing reagent. One documented approach involves the reaction of 2-fluorophenylacetate with cyclopropane (B1198618) carbonyl chloride.[4]

Reaction: 2-fluorophenylacetate + Cyclopropane carbonyl chloride → Cyclopropyl-2-(2-fluorophenyl)ethanone

Procedure:

-

In a suitable reaction vessel, dissolve 2-fluorophenylacetate in a solvent such as DMF, THF, or acetonitrile.

-

Under basic conditions, add cyclopropane carbonyl chloride to the reaction mixture.

-

The reaction proceeds through an acylation step, followed by hydrolysis and decarboxylation to yield Cyclopropyl-2-(2-fluorophenyl)ethanone.[4]

-

The crude product is then purified using standard techniques such as distillation or chromatography.

Bromination of Cyclopropyl 2-fluorobenzyl Ketone to α-Cyclopropylcarbonyl-2-fluorobenzyl bromide

A key application of Cyclopropyl 2-fluorobenzyl ketone is its conversion to α-cyclopropylcarbonyl-2-fluorobenzyl bromide, a direct precursor in the synthesis of Prasugrel.[5]

Reaction: Cyclopropyl-2-fluorobenzyl ketone + Phenyltrimethylammonium (B184261) tribromide (PTT) → α-Cyclopropylcarbonyl-2-fluorobenzyl bromide

Procedure:

-

Dissolve Cyclopropyl-2-fluorobenzyl ketone (0.112 mol) in 100 mL of THF in a reaction flask.[5]

-

Cool the solution to approximately 5 °C with stirring.

-

Slowly add a solution of phenyltrimethylammonium tribromide (PTT) (0.1064 mol) in 200 mL of THF dropwise over a period of about 10 hours. A solid will gradually precipitate.[5]

-

After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours.[5]

-

Quench the reaction by adding 100 mL of water.

-

Remove the majority of the THF by distillation under reduced pressure at a temperature below 30 °C.

-

Extract the residue with ethyl acetate (B1210297) (50 mL).

-

Wash the combined organic layers with a saturated sodium chloride solution (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure at 40 °C to obtain the crude α-cyclopropylcarbonyl-2-fluorobenzyl bromide. The reported yield for this procedure is approximately 97.9%.[5]

Applications in Pharmaceutical Synthesis: The Prasugrel Pathway

Cyclopropyl 2-fluorobenzyl ketone is a pivotal intermediate in the industrial synthesis of Prasugrel, a potent antiplatelet agent used to prevent blood clots.[1] The synthesis involves the reaction of the brominated ketone with a thienopyridine derivative.

The overall synthetic workflow for Prasugrel starting from Cyclopropyl 2-fluorobenzyl ketone can be visualized as follows:

References

- 1. Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. Cyclopropyl2-fluorobenzylketone, CAS No. 150322-73-9 - iChemical [ichemical.com]

- 4. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]

- 5. CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide - Google Patents [patents.google.com]

Cyclopropyl 2-Fluorobenzyl Ketone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of cyclopropyl (B3062369) 2-fluorobenzyl ketone, a key intermediate in the synthesis of the antiplatelet agent Prasugrel. This document covers its fundamental chemical properties, including molecular weight and formula, and presents detailed experimental protocols for its synthesis and analysis. Furthermore, this guide illustrates the compound's role in the synthetic pathway of Prasugrel through a logical workflow diagram. The information is intended to support researchers, chemists, and professionals involved in pharmaceutical development and organic synthesis.

Chemical Properties and Data

Cyclopropyl 2-fluorobenzyl ketone is a pale yellow oil at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁FO | [1][3][4][5][6][7] |

| Molecular Weight | 178.2 g/mol | [1][2][3][4][6][7] |

| CAS Number | 150322-73-9 | [1][2][3][4][5][6][7] |

| Appearance | Pale Yellow Oil | [1][2] |

| Boiling Point | 61°C at 0.2 mmHg | [2][7] |

| Purity | >98% (by HPLC) | [8] |

Synthesis of Cyclopropyl 2-Fluorobenzyl Ketone

The primary synthetic route for cyclopropyl 2-fluorobenzyl ketone involves a Grignard reaction. An alternative method utilizes o-fluorophenyl acetate (B1210297) and cyclopropanecarboxylic acid, which is reported to have milder reaction conditions.[1]

Experimental Protocol: Grignard Reaction

This protocol is based on the reaction of a Grignard reagent, formed from an appropriate 2-fluorobenzyl halide, with cyclopropanecarbonitrile (B140667).

Materials:

-

2-Fluorobenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclopropanecarbonitrile

-

Aqueous solution of hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Slowly add a solution of 2-fluorobenzyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Reaction with Nitrile: Cool the Grignard reagent in an ice bath. Slowly add a solution of cyclopropanecarbonitrile in anhydrous diethyl ether to the reaction mixture.

-

Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature. Subsequently, quench the reaction by the slow addition of an aqueous HCl solution.

-

Work-up and Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation to yield cyclopropyl 2-fluorobenzyl ketone as a colorless to pale yellow oil.

Role in the Synthesis of Prasugrel

Cyclopropyl 2-fluorobenzyl ketone is a crucial intermediate in the industrial synthesis of Prasugrel. The subsequent step in the synthesis involves the bromination of the ketone at the α-position.

Logical Workflow for Prasugrel Synthesis

The following diagram illustrates the synthetic pathway from cyclopropyl 2-fluorobenzyl ketone to Prasugrel.

Caption: Synthetic pathway from cyclopropyl 2-fluorobenzyl ketone to Prasugrel.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 300 MHz):

Predicted ¹³C NMR (CDCl₃, 125 MHz):

-

δ 11.2, 20.0, 43.5, 115.3, 121.8, 124.1, 128.8, 131.6, 161.0, 206.9[9]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Expected Mass: The exact mass for C₁₁H₁₁FO is 178.0794. High-resolution mass spectrometry (HRMS) should be used for accurate mass determination and confirmation of the elemental composition.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in the positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Absorptions:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Absorption bands in the region of 3000-3100 cm⁻¹ due to C-H stretching of the cyclopropyl and aromatic rings.

-

An absorption band around 1220-1230 cm⁻¹ corresponding to the C-F stretching.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Safety and Handling

Cyclopropyl 2-fluorobenzyl ketone should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides essential information on cyclopropyl 2-fluorobenzyl ketone for professionals in the pharmaceutical and chemical industries. The summarized data and detailed protocols for synthesis and analysis are intended to facilitate its use in research and development, particularly in the context of Prasugrel synthesis.

References

- 1. CN102140059A - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]

- 2. CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide - Google Patents [patents.google.com]

- 3. Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 | Benchchem [benchchem.com]

- 4. CN102140059B - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]

- 5. Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Cyclopropyl 2-fluorobenzyl ketone CAS#: 150322-73-9 [m.chemicalbook.com]

- 8. biocrick.com [biocrick.com]

- 9. Cyclopropyl2-fluorobenzylketone, CAS No. 150322-73-9 - iChemical [ichemical.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopropyl 2-fluorobenzyl ketone

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cyclopropyl (B3062369) 2-fluorobenzyl ketone (CAS No: 150322-73-9). It includes detailed spectral data, experimental protocols for data acquisition, and a structural correlation of the spectral signals. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its structural characterization crucial.[1][2]

Introduction

Cyclopropyl 2-fluorobenzyl ketone, with the molecular formula C₁₁H₁₁FO, is a chemical intermediate of significant interest in medicinal chemistry and organic synthesis.[3][4] It serves as a fundamental building block in the synthesis of the antiplatelet drug Prasugrel.[1] Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This document details the expected ¹H and ¹³C NMR spectral data based on available literature and predictive models.

Chemical Structure:

Experimental Protocol

The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra for Cyclopropyl 2-fluorobenzyl ketone.

Sample Preparation:

-

Approximately 10-20 mg of Cyclopropyl 2-fluorobenzyl ketone is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A standard pulse sequence is used.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The data presented in this guide is based on spectra recorded in CDCl₃ at 300 MHz.[5]

¹H NMR Spectral Data

The ¹H NMR spectrum of Cyclopropyl 2-fluorobenzyl ketone exhibits distinct signals for the protons of the cyclopropyl ring, the methylene (B1212753) bridge, and the 2-fluorobenzyl group.

Table 1: ¹H NMR Spectral Data of Cyclopropyl 2-fluorobenzyl ketone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.03 - 7.26 | Multiplet (m) | 4H | Ar-H |

| 3.87 | Singlet (s) | 2H | -C(=O)-CH₂ -Ar |

| 2.00 | Multiplet (m) | 1H | -C(=O)-CH - |

| 1.05 | Multiplet (m) | 2H | Cyclopropyl CH₂ |

| 0.88 | Multiplet (m) | 2H | Cyclopropyl CH₂ |

Data sourced from patent literature.[5]

Interpretation:

-

The aromatic protons appear as a complex multiplet in the downfield region (7.03-7.26 ppm) due to coupling with each other and with the fluorine atom.

-

The methylene protons adjacent to the carbonyl group and the aromatic ring appear as a singlet at 3.87 ppm.

-

The methine proton of the cyclopropyl group, being adjacent to the electron-withdrawing carbonyl group, is shifted downfield to 2.00 ppm.

-

The four methylene protons of the cyclopropyl ring are diastereotopic and appear as two distinct multiplets at 1.05 ppm and 0.88 ppm. The upfield chemical shift is characteristic of cyclopropyl protons due to the ring current effect.[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals are split into doublets due to coupling with the fluorine atom (¹⁹F, I=1/2).

Table 2: ¹³C NMR Spectral Data of Cyclopropyl 2-fluorobenzyl ketone

| Chemical Shift (δ, ppm) | J-coupling (Hz) | Assignment |

| 206.9 | d, J = 1.0 | C =O (Ketone) |

| 161.0 | d, J = 246.1 | C -F |

| 131.6 | d, J = 4.4 | Ar-C H |

| 128.8 | d, J = 8.3 | Ar-C H |

| 124.1 | d, J = 3.4 | Ar-C H |

| 121.8 | d, J = 16.6 | Ar-C (quaternary) |

| 115.3 | d, J = 21.5 | Ar-C H |

| 43.5 | d, J = 2.4 | -C(=O)-C H₂-Ar |

| 20.0 | d, J = 1.0 | -C(=O)-C H- |

| 11.2 | Cyclopropyl C H₂ |

Data is based on predicted values.[7]

Interpretation:

-

The carbonyl carbon appears significantly downfield at 206.9 ppm, which is characteristic for ketones.

-

The carbon directly bonded to fluorine shows a large one-bond coupling constant (J = 246.1 Hz) and resonates at 161.0 ppm.

-

The other aromatic carbons appear in the range of 115-132 ppm, with smaller C-F coupling constants.

-

The methylene carbon adjacent to the carbonyl group is found at 43.5 ppm.

-

The methine and methylene carbons of the cyclopropyl ring are observed in the upfield region at 20.0 ppm and 11.2 ppm, respectively.

Visualization of NMR Data Correlation

The following diagram illustrates the correlation between the chemical structure and the assigned NMR signals.

Figure 1. Structural assignment of ¹H and ¹³C NMR signals for Cyclopropyl 2-fluorobenzyl ketone.

References

- 1. Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Buy Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. CN102140059A - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclopropyl2-fluorobenzylketone, CAS No. 150322-73-9 - iChemical [ichemical.com]

interpretation of Cyclopropyl 2-fluorobenzyl ketone IR spectrum

An in-depth technical guide on the interpretation of the Infrared (IR) spectrum of Cyclopropyl (B3062369) 2-fluorobenzyl ketone, designed for researchers, scientists, and drug development professionals.

Introduction

Cyclopropyl 2-fluorobenzyl ketone (CAS No: 150322-73-9) is a ketone derivative that serves as a key pharmacological intermediate in the synthesis of platelet inhibitors like Prasugrel.[1][2] Its molecular structure combines a cyclopropyl ring, a ketone carbonyl group, and a 2-fluorobenzyl moiety. Understanding its infrared (IR) spectrum is crucial for structural verification, quality control, and monitoring chemical reactions during drug development.

This guide provides a detailed interpretation of the expected Fourier Transform Infrared (FTIR) spectrum of Cyclopropyl 2-fluorobenzyl ketone. The analysis is based on the characteristic vibrational frequencies of its constituent functional groups, derived from established spectroscopic data for analogous compounds.

Predicted Infrared Spectral Data

While an experimental spectrum for the specific molecule is not publicly available, its key absorption bands can be predicted with high accuracy. The following table summarizes the expected vibrational frequencies, their assignments, and their characteristic intensities.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3080 - 3040 | Medium - Weak | C-H Stretching (Cyclopropyl ring)[3][4] |

| ~3100 - 3000 | Medium - Weak | C-H Stretching (Aromatic ring)[5] |

| ~2960 - 2850 | Medium | C-H Stretching (Asymmetric & Symmetric, -CH₂- group)[4] |

| ~1715 | Strong | C=O Stretching (Saturated Ketone)[5][6][7] |

| ~1600 & ~1480 | Medium - Weak | C=C Stretching (Aromatic ring)[5] |

| ~1465 | Medium | -CH₂- Scissoring (Bending)[5] |

| ~1480 - 1440 | Medium | -CH₂- Deformation (Cyclopropyl ring)[3] |

| ~1220 | Strong | C-F Stretching (Aryl fluoride)[8][9] |

| ~1020 | Medium | Cyclopropyl Ring Deformation ("Breathing")[10] |

| ~755 | Strong | C-H Out-of-Plane Bending (Ortho-disubstituted aromatic ring)[9] |

Interpretation of Key Spectral Regions

-

C-H Stretching Region (3100 - 2850 cm⁻¹): This region will feature multiple peaks. Absorptions appearing above 3000 cm⁻¹ are highly diagnostic. A set of medium to weak bands between 3080-3040 cm⁻¹ is characteristic of the C-H bonds on the strained cyclopropane (B1198618) ring.[3][4] Another set of peaks, typically between 3100-3000 cm⁻¹, corresponds to the C-H stretches of the 2-fluorophenyl group.[5] Just below 3000 cm⁻¹, the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (-CH₂-) bridge are expected.[4]

-

Carbonyl (C=O) Stretching Region (~1715 cm⁻¹): The most prominent peak in the spectrum will be the strong C=O stretching band. Because the carbonyl group is insulated from the aromatic ring by a methylene group, it is not in conjugation. Therefore, its absorption frequency is expected to be around 1715 cm⁻¹, typical for a saturated aliphatic ketone.[5][6][7] This peak is a definitive indicator of the ketone functional group.

-

Aromatic and Alkene Region (1600 - 1450 cm⁻¹): Two to three bands of medium intensity are expected here, corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring.[5] These peaks confirm the presence of the aromatic moiety.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of structural information from complex bending and stretching vibrations.

-

C-F Stretch: A strong, sharp absorption band characteristic of the aryl C-F bond stretch is predicted around 1220 cm⁻¹.[8][9]

-

Cyclopropyl Ring Deformation: The cyclopropane ring exhibits a characteristic "ring breathing" mode, which is expected as a medium-intensity band around 1020 cm⁻¹.[10]

-

Aromatic Substitution: A strong band around 755 cm⁻¹ is indicative of the C-H out-of-plane bending for an ortho-disubstituted benzene ring, confirming the "2-fluoro" substitution pattern.[9]

-

Methylene Bending: The scissoring motion of the -CH₂- group and deformation modes from the cyclopropyl -CH₂- groups will also appear in this region.[3][5]

-

Experimental Protocols

The following is a generalized protocol for acquiring a high-quality FTIR spectrum of a solid or liquid organic compound, such as Cyclopropyl 2-fluorobenzyl ketone, using an Attenuated Total Reflectance (ATR) accessory.

ATR-FTIR Spectroscopy Protocol

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated.

-

The ATR crystal (commonly diamond or zinc selenide) must be free of any residue from previous samples. Clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe, then allow it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum.

-

This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

-

-

Sample Application:

-

For a Liquid Sample: Place a single, small drop of the neat liquid onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.

-

For a Solid Sample: Place a small amount of the solid powder or film onto the crystal. Use the ATR's pressure arm to apply firm, even pressure, ensuring optimal contact between the sample and the crystal surface.[11]

-

-

Sample Spectrum Collection:

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The standard measurement range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After the measurement is complete, the instrument's software will automatically perform the background subtraction.

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.[12] This correction adjusts the relative peak intensities to make the spectrum more comparable to a traditional transmission spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample, preparing it for the next measurement.[11]

-

Visualizations

The logical workflow for interpreting the predicted IR spectrum of Cyclopropyl 2-fluorobenzyl ketone is outlined below.

Caption: Logical workflow for IR spectrum analysis of the target molecule.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 [chemicalbook.com]

- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 12. mt.com [mt.com]

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Cyclopropyl 2-fluorobenzyl ketone

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, a profound understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This in-depth technical guide elucidates the predicted electron ionization (EI) mass spectrometry fragmentation pathway of Cyclopropyl (B3062369) 2-fluorobenzyl ketone, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of this compound and its analogues.

Predicted Mass Spectrometry Fragmentation Pattern

Cyclopropyl 2-fluorobenzyl ketone (C₁₁H₁₁FO), with a molecular weight of 178.2 g/mol , is expected to exhibit a distinct fragmentation pattern under electron ionization. The fragmentation is primarily dictated by the presence of the ketone functional group and the relative stability of the resulting carbocations and neutral radicals. The principal fragmentation pathways are anticipated to be initiated by α-cleavage, a characteristic fragmentation mechanism for ketones.

Upon electron impact, the molecule will lose an electron to form the molecular ion [M]⁺• at m/z 178. This molecular ion is then expected to undergo several key fragmentation steps:

-

α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

-

Cleavage 'a': Loss of the cyclopropyl radical (•C₃H₅) will lead to the formation of the 2-fluorobenzoyl cation, a resonance-stabilized acylium ion, which is expected to be a prominent peak in the spectrum.

-

Cleavage 'b': Loss of the 2-fluorobenzyl radical (•C₇H₆F) will result in the formation of the cyclopropylacylium ion.

-

-

Benzyl Cleavage: Cleavage of the bond between the methylene (B1212753) group and the carbonyl group can lead to the formation of the 2-fluorobenzyl cation. This cation can potentially rearrange to the more stable fluorotropylium ion.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ions, or fragmentation of the cyclopropyl and aromatic rings.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for Cyclopropyl 2-fluorobenzyl ketone, their calculated mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

| m/z | Proposed Ion Structure | Proposed Fragmentation Mechanism |

| 178 | [C₁₁H₁₁FO]⁺• | Molecular Ion |

| 137 | [C₇H₆FO]⁺ | α-Cleavage: Loss of •C₃H₅ (cyclopropyl radical) |

| 109 | [C₇H₆F]⁺ | Benzyl cleavage: Formation of 2-fluorobenzyl cation |

| 109 | [C₇H₆F]⁺ | Rearrangement of 2-fluorobenzyl cation to fluorotropylium ion |

| 81 | [C₄H₅O]⁺ | α-Cleavage: Loss of •C₇H₆F (2-fluorobenzyl radical) |

| 69 | [C₄H₅O]⁺ | α-Cleavage: Loss of •C₇H₆F (2-fluorobenzyl radical) |

| 53 | [C₄H₅]⁺ | Loss of CO from [C₄H₅O]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the analysis of Cyclopropyl 2-fluorobenzyl ketone using GC-MS.

1. Sample Preparation:

-

Dissolve 1 mg of Cyclopropyl 2-fluorobenzyl ketone in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (split ratio 50:1).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to Cyclopropyl 2-fluorobenzyl ketone based on its retention time.

-

Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the predicted data.

Visualization of Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways of Cyclopropyl 2-fluorobenzyl ketone.

Caption: Predicted EI-MS fragmentation of Cyclopropyl 2-fluorobenzyl ketone.

This guide provides a foundational understanding of the expected mass spectrometric behavior of Cyclopropyl 2-fluorobenzyl ketone. Experimental verification is recommended to confirm these predicted fragmentation patterns. The provided methodologies and data serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this and related compounds, ultimately contributing to the acceleration of drug discovery and development pipelines.

An In-depth Technical Guide to the Solubility Characteristics of Cyclopropyl 2-fluorobenzyl ketone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Cyclopropyl (B3062369) 2-fluorobenzyl ketone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes a predictive framework based on the known behavior of structurally similar aromatic ketones and outlines detailed, standardized protocols for empirical determination.

Predicted Solubility of Cyclopropyl 2-fluorobenzyl ketone

Cyclopropyl 2-fluorobenzyl ketone (C₁₁H₁₁FO) is a molecule featuring a polar carbonyl group, a non-polar cyclopropyl moiety, and a moderately polar fluorobenzyl group. This combination of functional groups dictates its solubility profile, which is crucial for its application in synthetic chemistry and pharmaceutical development. Generally, it is expected to be soluble in a range of common organic solvents.[1] The polarity of the solvent will play a significant role in the extent of its solubility.

The principle of "like dissolves like" is a fundamental predictor of solubility.[2][3] Solvents with polarities similar to that of Cyclopropyl 2-fluorobenzyl ketone are anticipated to be the most effective. Ketones are known to be soluble in most common organic solvents.[4] Smaller ketones exhibit moderate solubility in water, but this decreases with an increase in the number of carbon atoms due to the growing dominance of the nonpolar alkyl groups.[4][5][6] Aromatic ketones, in particular, tend to have low water solubility.[7]

The following table presents representative solubility data for a structurally analogous aromatic ketone, acetophenone, in various organic solvents. This data serves as a predictive baseline for estimating the solubility behavior of Cyclopropyl 2-fluorobenzyl ketone.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility of Cyclopropyl 2-fluorobenzyl ketone | Rationale |

| Non-Polar Solvents | |||

| n-Hexane | 1.88 | Low to Moderate | Primarily non-polar interactions. |

| Toluene | 2.38 | High | Aromatic ring facilitates π-π stacking interactions. |

| Diethyl Ether | 4.34 | High | Moderate polarity and ether oxygen can act as a hydrogen bond acceptor. |

| Polar Aprotic Solvents | |||

| Ethyl Acetate | 6.02 | High | Good balance of polarity for interaction with the ketone. |

| Acetone | 20.7 | Very High | "Like dissolves like," as both are ketones. |

| Acetonitrile | 37.5 | High | High polarity effectively solvates the carbonyl group. |

| Dimethylformamide (DMF) | 36.7 | Very High | Highly polar solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Highly polar solvent, often used for compounds with low aqueous solubility.[8] |

| Polar Protic Solvents | |||

| Methanol | 32.7 | High | Capable of hydrogen bonding with the carbonyl oxygen. |

| Ethanol | 24.5 | High | Capable of hydrogen bonding with the carbonyl oxygen. |

| Water | 80.1 | Low | The large non-polar surface area of the molecule limits solubility despite the polar carbonyl group. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and is widely used.[9] For earlier stages of drug discovery, high-throughput screening methods offer a more rapid assessment.[8][10][11]

The shake-flask method is a robust technique for measuring the thermodynamic equilibrium solubility of a compound in a given solvent.[9][10]

Protocol:

-

Preparation: Add an excess amount of solid Cyclopropyl 2-fluorobenzyl ketone to a series of flasks, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.[12]

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is achieved.[12][13] The temperature should be precisely controlled (e.g., 25°C or 37°C).

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To separate the solid from the saturated solution, the samples should be centrifuged or filtered.[10][12] Temperature control during this step is critical to prevent any change in solubility.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the dissolved Cyclopropyl 2-fluorobenzyl ketone in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9][10]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Kinetic solubility measurements are often employed in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution.[10] Laser nephelometry is a common high-throughput method for this purpose.[8][14]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Cyclopropyl 2-fluorobenzyl ketone in 100% DMSO.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the target aqueous or organic solvent. This creates a concentration gradient across the plate.

-

Precipitation Induction: The addition of the aqueous or organic solvent to the DMSO stock induces precipitation of the compound once its solubility limit is exceeded.

-

Nephelometric Measurement: Use a laser nephelometer to measure the light scattering caused by the suspended particles in each well of the microtiter plate. The point at which a significant increase in light scattering is detected corresponds to the kinetic solubility of the compound under the tested conditions.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships governing solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Factors Influencing the Solubility of Cyclopropyl 2-fluorobenzyl ketone.

References

- 1. innospk.com [innospk.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. biopharma-asia.com [biopharma-asia.com]

- 12. quora.com [quora.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

Cyclopropyl 2-fluorobenzyl Ketone: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Cyclopropyl (B3062369) 2-fluorobenzyl ketone (CAS No: 150322-73-9). While specific experimental stability data for this compound is not extensively available in the public domain, this document synthesizes existing information from safety data sheets and chemical supplier information. Furthermore, it presents a scientifically grounded projection of its stability profile and potential degradation pathways based on the reactivity of its constituent functional groups. This guide also outlines a detailed, proposed experimental protocol for a forced degradation study to systematically evaluate its stability, a critical step in the drug development process.

Introduction

Cyclopropyl 2-fluorobenzyl ketone is a chemical intermediate utilized in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] A thorough understanding of its chemical stability is paramount for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in further manufacturing processes. This guide addresses the critical aspects of handling, storing, and evaluating the stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of Cyclopropyl 2-fluorobenzyl ketone is presented in Table 1. This data is crucial for designing appropriate storage and handling protocols.

Table 1: Physicochemical Properties of Cyclopropyl 2-fluorobenzyl Ketone

| Property | Value | Reference(s) |

| CAS Number | 150322-73-9 | [2] |

| Molecular Formula | C₁₁H₁₁FO | [2] |

| Molecular Weight | 178.21 g/mol | [2] |

| Appearance | Colorless to light yellow or light orange clear liquid/oil | [3][4] |

| Boiling Point | 61°C at 0.2 mmHg | [5][6] |

| Melting Point | 0°C | [7] |

| Density | 1.192 g/cm³ (Predicted) | [5][6] |

| Vapor Pressure | 0.018 mmHg at 25°C | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol | [5][6] |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of Cyclopropyl 2-fluorobenzyl ketone. The following conditions are recommended based on available safety data sheets.

Storage Conditions

To ensure the long-term stability of Cyclopropyl 2-fluorobenzyl ketone, the following storage conditions should be adhered to:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool place. Room temperature or refrigerated (0°C) are cited. | Minimizes potential thermal degradation. | [5][6][7][8] |

| Atmosphere | Store in a dry, well-ventilated area. | Prevents hydrolysis and oxidation. | [7][8] |

| Container | Keep in a tightly sealed container. | Protects from moisture and atmospheric contaminants. | [7][8] |

| Incompatibilities | Store away from incompatible materials (specifics not detailed in reviewed literature). | Prevents hazardous reactions. | [7] |

Handling Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles with side-shields, chemical-impermeable gloves, and protective clothing.[9] Handling should be performed in a well-ventilated area to avoid inhalation of any vapors.[7]

Chemical Stability Profile (Theoretical)

-

Hydrolytic Stability : Ketones are generally stable to hydrolysis under neutral pH conditions. However, the presence of the strained cyclopropyl ring could make the carbonyl group more susceptible to nucleophilic attack, particularly under strong acidic or basic conditions, which could potentially lead to ring-opening reactions.

-

Oxidative Stability : The molecule may be susceptible to oxidation, particularly at the benzylic position and the ketone functionality. Strong oxidizing agents could potentially lead to the formation of benzoic acid derivatives or other oxidative cleavage products.

-

Photostability : Aromatic ketones are known to absorb UV radiation, which can lead to photochemical reactions.[10] Photoreduction or rearrangement products could potentially form upon exposure to light.[10]

-

Thermal Stability : The compound is expected to be relatively stable at recommended storage temperatures. At elevated temperatures, degradation may occur, though the specific pathways are unknown.

Potential Degradation Pathways (Theoretical)

Based on the functional groups present, several degradation pathways can be hypothesized. A diagram illustrating these potential pathways is provided below. It is important to note that these are theoretical and would need to be confirmed by experimental data from a forced degradation study.

Caption: Theoretical degradation pathways for Cyclopropyl 2-fluorobenzyl ketone.

Proposed Experimental Protocol for Forced Degradation Study

To definitively determine the stability of Cyclopropyl 2-fluorobenzyl ketone and identify its degradation products, a forced degradation study is essential.[8][11] The following protocol is proposed based on ICH guidelines and general practices for small molecules.[12]

Objective

To identify the potential degradation products of Cyclopropyl 2-fluorobenzyl ketone under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance : Cyclopropyl 2-fluorobenzyl ketone

-

Reagents : Hydrochloric acid, sodium hydroxide, hydrogen peroxide, and HPLC-grade solvents.

-

Instrumentation : HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), photostability chamber, and a temperature-controlled oven.

Experimental Workflow

The following diagram outlines the proposed workflow for the forced degradation study.

Caption: Proposed workflow for a forced degradation study.

Data Analysis

The chromatograms obtained will be analyzed to determine the percentage of degradation. The mass-to-charge ratio (m/z) and UV spectra of the degradation products will be used for their identification and structural elucidation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[12]

Conclusion

This technical guide provides a summary of the available information on the chemical stability and storage of Cyclopropyl 2-fluorobenzyl ketone. While specific stability data is lacking, a theoretical assessment based on its chemical structure suggests potential susceptibility to hydrolytic, oxidative, and photolytic degradation under stress conditions. The recommended storage in a cool, dry, and dark environment in a tightly sealed container is crucial to maintain its integrity. For drug development purposes, a comprehensive forced degradation study, as outlined in this guide, is strongly recommended to establish its intrinsic stability profile and to develop a validated stability-indicating method.

References

- 1. Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. forced degradation products: Topics by Science.gov [science.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. longdom.org [longdom.org]

The Pivotal Role of Cyclopropyl 2-fluorobenzyl Ketone in the Synthesis of Prasugrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel, a potent antiplatelet agent, is a thienopyridine derivative used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The synthesis of this complex molecule relies on a series of carefully orchestrated chemical reactions, with Cyclopropyl 2-fluorobenzyl ketone serving as a critical starting material. This technical guide provides an in-depth exploration of the role of Cyclopropyl 2-fluorobenzyl ketone in the synthesis of Prasugrel, detailing the synthetic pathway, experimental protocols, and quantitative data to support process understanding and optimization.

The Synthetic Pathway: From Ketone to Active Pharmaceutical Ingredient

The synthesis of Prasugrel from Cyclopropyl 2-fluorobenzyl ketone is a multi-step process that involves the formation of a key intermediate through halogenation, followed by condensation and subsequent acylation. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Prasugrel from Cyclopropyl 2-fluorobenzyl ketone.

Core Reactions and Experimental Protocols

Step 1: Bromination of Cyclopropyl 2-fluorobenzyl ketone

The initial step in the synthesis is the selective halogenation of Cyclopropyl 2-fluorobenzyl ketone at the alpha position to the carbonyl group. Bromination is commonly employed, utilizing reagents such as phenyltrimethylammonium tribromide (PTT) to yield α-bromo-cyclopropyl 2-fluorobenzyl ketone. This intermediate is crucial for the subsequent condensation reaction.

Experimental Protocol:

A solution of Cyclopropyl 2-fluorobenzyl ketone (0.112 mol) in tetrahydrofuran (B95107) (THF) (100 ml) is cooled to approximately 5°C with stirring. A solution of phenyltrimethylammonium tribromide (0.1064 mol) in THF (200 ml) is then added dropwise over a period of about 10 hours, during which a solid gradually precipitates. The reaction mixture is maintained at 5-10°C for an additional 2 hours after the addition is complete. Following the reaction, water (100 ml) is added. The majority of the THF is removed by vacuum distillation at a temperature below 30°C. The remaining residue is extracted with ethyl acetate (B1210297) (100 ml, then 50 ml). The combined organic layers are washed three times with 50 ml of saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure at 40°C to yield the crude α-bromo-cyclopropyl 2-fluorobenzyl ketone.[1]

| Parameter | Value | Reference |

| Starting Material | Cyclopropyl 2-fluorobenzyl ketone | [1] |

| Brominating Agent | Phenyltrimethylammonium tribromide (PTT) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 5-10°C | [1] |

| Reaction Time | ~12 hours | [1] |

| Yield | 97.9% (crude) | [1] |

| Purity (HPLC) | >94% | [1] |

Step 2: Condensation with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

The α-bromo ketone intermediate is then condensed with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in the presence of a base. This reaction forms the core structure of Prasugrel.

Experimental Protocol:

A suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (52.17 mmol) in acetonitrile (B52724) (60 ml) is cooled to 0-5°C. Anhydrous potassium carbonate (104.5 mmol) is added, followed by the addition of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (41.8 mmol) at 0-5°C. The mixture is stirred for 4 hours at this temperature. The inorganic salts are removed by filtration and washed with acetonitrile (10 ml). The filtrate is concentrated by distillation under vacuum at 40-45°C to afford 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one as a brown oily liquid.[2] The crude product can be purified by recrystallization from diisopropylether.[2]

| Parameter | Value | Reference |

| Reactant 1 | α-Bromo-cyclopropyl 2-fluorobenzyl ketone | [2] |

| Reactant 2 | 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl | [2] |

| Base | Anhydrous Potassium Carbonate | [2] |

| Solvent | Acetonitrile | [2] |

| Reaction Temperature | 0-5°C | [2] |

| Reaction Time | 4 hours | [2] |

| Yield | 23.2% (after recrystallization) | [2] |

| Purity (HPLC) | 95.82% | [2] |

Step 3: Acetylation to Prasugrel Base

The penultimate step is the acetylation of the hydroxyl group on the thienopyridine ring system to yield the final active ester, Prasugrel base.

References

Potential Biological Activities of Cyclopropyl 2-fluorobenzyl Ketone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl (B3062369) 2-fluorobenzyl ketone is a key chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically active molecules. While direct biological data on the ketone itself is limited, its derivatives exhibit a range of significant biological activities. This technical guide provides a comprehensive overview of these activities, focusing on the antiplatelet, monoamine oxidase (MAO) inhibitory, antimicrobial, and anticancer properties of its derivatives. Detailed experimental methodologies for key biological assays are provided, and quantitative data are summarized in structured tables to facilitate comparison. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of complex processes. This document serves as a resource for researchers in medicinal chemistry and drug discovery, highlighting the therapeutic potential of compounds derived from the cyclopropyl 2-fluorobenzyl ketone scaffold.

Introduction: A Versatile Synthetic Scaffold

Cyclopropyl 2-fluorobenzyl ketone is a chemical compound that has garnered significant attention in medicinal chemistry, not for its inherent biological effects, but as a crucial building block for more complex, biologically active molecules.[1] Its structure, featuring a cyclopropyl group and a 2-fluorobenzyl moiety, provides a unique scaffold for the development of novel therapeutic agents. The most prominent example of its application is in the synthesis of Prasugrel (B1678051), a potent antiplatelet agent used to prevent blood clots.[2][3] Derivatives of this ketone have also been explored for their potential as monoamine oxidase (MAO) inhibitors, antimicrobial agents, and anticancer compounds.[4][5][6] This guide will delve into the biological activities of these important derivatives.

Antiplatelet Activity: The Prasugrel Story

The most well-documented therapeutic application stemming from cyclopropyl 2-fluorobenzyl ketone is in the development of the antiplatelet drug, Prasugrel.[7] Prasugrel itself is a prodrug, meaning it is inactive until it is metabolized in the body to its active form, R-138727.[6][8]

Mechanism of Action: P2Y12 Receptor Inhibition

The active metabolite of Prasugrel, R-138727, is an irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[6][8] By binding to this receptor, it blocks ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa receptor complex.[9] This, in turn, inhibits platelet activation and aggregation, which are critical steps in the formation of a thrombus (blood clot).[9][10] The irreversible nature of this binding means that the antiplatelet effect lasts for the entire lifespan of the platelet.[8]

Figure 1: Prasugrel's Mechanism of Action.

Quantitative Data: P2Y12 Inhibition

The potency of Prasugrel's active metabolite is demonstrated by its low IC50 value for the inhibition of ADP-induced platelet aggregation.

| Compound | Target | Parameter | Value |

| Prasugrel Active Metabolite (R-138727) | P2Y12 Receptor | IC50 (ADP-induced platelet aggregation) | 1.8 µM (in rat platelets)[4] |

Experimental Protocol: ADP-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

-

Blood Collection and PRP Preparation:

-

Collect whole blood from subjects into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.[11]

-

Process the blood samples within 4 hours of collection.[11]

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200g for 10-15 minutes at room temperature.[11]

-

Prepare platelet-poor plasma (PPP) by a second centrifugation of the remaining blood at a higher speed (e.g., 2700g for 15 minutes).[11]

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.[12]

-

-

Assay Procedure:

-

Pre-warm the PRP samples to 37°C in an aggregometer cuvette with a stir bar.[11]

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[12]

-

Add the test compound (e.g., Prasugrel's active metabolite) or vehicle control to the PRP and incubate.

-

Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 20 µM).[13]

-

Record the change in light transmission for a set period (e.g., 6 minutes) to generate an aggregation curve.[12]

-

-

Data Analysis:

-

The maximum platelet aggregation (MPA) is determined from the aggregation curve.

-

The percentage inhibition of platelet aggregation (IPA) is calculated by comparing the MPA of the test sample to that of the vehicle control.

-

Monoamine Oxidase (MAO) Inhibition

Structurally related cis-cyclopropylamines have been identified as potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[14] These enzymes are crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[4]

Mechanism of Action

Cyclopropylamine derivatives act as irreversible inhibitors of MAO. The enzyme oxidizes the amine, which leads to the opening of the cyclopropyl ring. This generates a reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme, leading to its inactivation.[4]

Figure 2: MAO Inhibition Assay Workflow.

Quantitative Data: MAO Inhibition by Cyclopropylamine Derivatives

| Compound | Target | Parameter | Value (after 30 min pre-incubation) |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | IC50 | 5 nM[14] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | IC50 | 170 nM[14] |

| Tranylcypromine (Reference) | MAO-B | IC50 | 74 nM[1] |

Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorometric probe.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Reconstitute lyophilized MAO-A or MAO-B enzyme in the assay buffer.[14]

-

Prepare a stock solution of the substrate (e.g., tyramine) and a high-sensitivity probe (e.g., Amplex Red) with horseradish peroxidase (HRP) in the assay buffer.[1]

-

Prepare serial dilutions of the test inhibitor (cyclopropylamine derivative) in the assay buffer.[14]

-

-

Assay Procedure (96-well plate format):

-

Add the test inhibitor solutions and the MAO enzyme solution to the wells of a black, flat-bottom 96-well plate.[14]

-

Include controls for enzyme activity (no inhibitor) and background (no enzyme).

-

Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.[14][15]

-

Initiate the reaction by adding the substrate/probe/HRP mixture to all wells.[1]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence kinetically using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).[14]

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

-

Antimicrobial and Antifungal Activities

Various amide derivatives containing a cyclopropane (B1198618) ring have been synthesized and evaluated for their antimicrobial and antifungal properties.[5][16] These studies suggest that the cyclopropane moiety can be incorporated into structures with potential anti-infective applications.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC80) values for some cyclopropane amide derivatives against representative bacterial and fungal strains.

| Compound ID | Staphylococcus aureus (MIC80, µg/mL) | Escherichia coli (MIC80, µg/mL) | Candida albicans (MIC80, µg/mL) |

| F5 | 64 | 128 | 32 |

| F8 | >128 | >128 | 16 |

| F9 | 32 | >128 | 64 |

| F24 | >128 | >128 | 16 |

| F42 | >128 | >128 | 16 |

| F53 | 32 | 128 | >128 |

| (Data adapted from a study on amide derivatives containing cyclopropane)[5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.[17]

-

Preparation of Materials:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Use sterile 96-well microtiter plates.[9]

-

Prepare the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[17]

-

Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

-

-

Assay Procedure:

-

Dispense the growth medium into all wells of the microtiter plate.[9]

-

Create a two-fold serial dilution of the test compound across the plate by adding the stock solution to the first column and serially transferring it to subsequent wells.[9]

-

Dilute the standardized inoculum in the growth medium and add it to each well (except for a sterility control well), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

-

Include a positive control well (inoculum without the compound) and a negative/sterility control well (medium only).

-

-

Incubation and Interpretation:

Anticancer and Antiviral Potential

The cyclopropane ring is a structural feature in some compounds investigated for anticancer and antiviral activities.[6][18] While not always directly synthesized from cyclopropyl 2-fluorobenzyl ketone, these findings highlight the potential of the cyclopropyl motif in designing novel therapeutic agents.

Quantitative Data: Cytotoxicity of Cyclopropyl Derivatives

Dehydrozingerone-based cyclopropyl derivatives have shown cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Butyl derivative | HeLa | 8.63[19] |

| Benzyl derivative | LS174 | 10.17[19] |

| Benzyl derivative | A549 | 12.15[19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.[20]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound.

-

Include a vehicle control and a no-treatment control.

-

Incubate for a specified period (e.g., 48 or 72 hours).[20]

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Figure 3: MTT Cytotoxicity Assay Workflow.

Conclusion

Cyclopropyl 2-fluorobenzyl ketone serves as a valuable starting material for the synthesis of a variety of biologically active compounds. Its derivatives have demonstrated significant potential in several therapeutic areas, most notably as antiplatelet agents (Prasugrel) and MAO inhibitors. Furthermore, the broader family of cyclopropane-containing molecules shows promise in the development of new antimicrobial and anticancer drugs. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this chemical scaffold. Future research could focus on synthesizing novel derivatives and screening them for a wider range of biological activities, potentially leading to the discovery of new and improved therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. WO2011023027A1 - Method for preparing prasugrel - Google Patents [patents.google.com]

- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 8. protocols.io [protocols.io]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. arigobio.cn [arigobio.cn]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 12. scispace.com [scispace.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Pivotal Role of Cyclopropyl 2-Fluorobenzyl Ketone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Cyclopropyl (B3062369) 2-fluorobenzyl ketone has emerged as a cornerstone intermediate, particularly in the synthesis of antithrombotic agents. Its unique structural features—a reactive cyclopropyl group, a ketone functionality, and a fluorinated aromatic ring—provide a versatile scaffold for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and critical applications of cyclopropyl 2-fluorobenzyl ketone, with a particular focus on its role in the production of the antiplatelet drug, Prasugrel (B1678051).

Physicochemical Properties

Cyclopropyl 2-fluorobenzyl ketone is a pale yellow oil with the molecular formula C₁₁H₁₁FO. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 178.21 g/mol | N/A |

| Appearance | Pale Yellow Oil | N/A |

| Boiling Point | 61 °C at 0.2 mmHg | [1] |

| Density | 1.192 g/cm³ | N/A |

Synthesis of Cyclopropyl 2-Fluorobenzyl Ketone

Several synthetic routes to cyclopropyl 2-fluorobenzyl ketone have been developed, with the Grignard reaction being a prominent and industrially relevant method.

Grignard Reaction from o-Fluorophenylacetic Acid

This method involves the reaction of an o-fluorophenylacetic acid derivative with a Grignard reagent, followed by reaction with a cyclopropyl carboxylate and subsequent hydrolysis and decarboxylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a 5 L four-necked flask equipped with a thermometer and mechanical stirrer, isopropyl bromide (303 g, 2.06 moles) is added slowly to a suspension of magnesium (61 g, 2.51 moles) in tetrahydrofuran (B95107) (1.3 L) at 65 °C (±2 °C). The reaction mass is refluxed for 1 hour and then cooled to 15 °C (±2 °C).

-

Reaction with o-Fluorobenzyl Acetic Acid: A solution of 2-fluorobenzyl acetic acid (100 g, 0.65 moles) in toluene (B28343) (0.6 L) is slowly added to the prepared Grignard reagent at 15 °C (±2 °C).

-

Addition of Methyl Cyclopropyl Carboxylate: Methyl cyclopropyl carboxylate (68 g, 0.68 moles) is slowly added to the reaction mass at 5 °C (±2 °C). The reaction mass is then refluxed for 2 to 3 hours at 65 °C (±2 °C) and subsequently cooled to 5 °C (±2 °C).

-

Work-up and Purification: The reaction is quenched by adding water, and the pH is adjusted to 6.5-7.0 with HCl. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with 10% sodium bicarbonate solution and then water, and dried over sodium sulfate. The solvent is recovered under vacuum, and the product is purified by high vacuum distillation to yield pure cyclopropyl 2-fluorobenzyl ketone.

| Starting Materials | Reagents | Solvent | Conditions | Yield | Purity | Reference |

| 2-Fluorobenzyl acetic acid, Isopropyl bromide, Methyl cyclopropyl carboxylate | Magnesium, HCl, Sodium bicarbonate | Tetrahydrofuran, Toluene | Reflux, 65 °C | 85 g | 99% (HPLC) | [2] |

Application in the Synthesis of Prasugrel

Cyclopropyl 2-fluorobenzyl ketone is a crucial intermediate in the synthesis of Prasugrel, a potent antiplatelet agent. The synthesis involves the bromination of the ketone followed by condensation with a thienopyridine derivative.

Step 1: Synthesis of α-Cyclopropylcarbonyl-2-fluorobenzyl Bromide

Experimental Protocol:

-

20.8 g (0.117 mol) of cyclopropyl 2-fluorobenzyl ketone is dissolved in 100 ml of toluene.

-

While stirring at approximately 5 °C, a solution of 40 g (0.1064 mol) of phenyltrimethylammonium (B184261) tribromide (PTT) in 200 ml of toluene is slowly added dropwise over about 10 hours. A solid gradually precipitates.

-

After the addition is complete, the reaction is continued at 5 °C - 10 °C for 2 hours.

-

100 ml of water is added to the reaction mixture. The layers are separated, and the aqueous layer is extracted with 50 ml of toluene.

-

The combined organic layers are washed with saturated salt water (3 x 50 ml) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure at 40 °C to obtain the crude product.

| Starting Material | Reagent | Solvent | Conditions | Yield | Purity (HPLC) | Reference |

| Cyclopropyl 2-fluorobenzyl ketone | Phenyltrimethylammonium tribromide (PTT) | Toluene | 5 °C - 10 °C | 94.5% | >92.6% | [3] |

Step 2: Synthesis of Prasugrel

Experimental Protocol:

-

In a 2 L four-necked flask, 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridine (100 g, 0.30 moles) is suspended in a mixture of toluene (400 ml) and acetic acid (100 ml) under a nitrogen atmosphere at 20 ±5 °C and stirred for 10 to 20 minutes.

-

Acetyl chloride (180 g, 2.29 moles) is slowly added to the reaction mass at 20 ±2 °C, and the mixture is stirred for 12 to 16 hours at the same temperature.

-

The reaction mass is quenched into a 30% sodium bicarbonate solution.

-

The product is extracted with ethyl acetate (B1210297) (2 x 500 ml). The organic layer is washed with sodium chloride solution and then water, and dried over sodium sulfate.

-

The solvent is recovered under vacuum, and the product is crystallized from a mixture of methanol, ethyl acetate, and hexane.

-

The product is filtered and washed to obtain Prasugrel.

| Starting Material | Reagent | Solvents | Conditions | Yield | Purity | Reference |

| 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridine | Acetyl chloride | Toluene, Acetic acid, Ethyl acetate | 20 ±2 °C | 80 g | 99% | [4] |

Mechanism of Action of Prasugrel: P2Y12 Receptor Inhibition

Prasugrel is a prodrug that is rapidly metabolized in the liver to its active metabolite, R-138727.[5] This active metabolite is an irreversible antagonist of the P2Y12 receptor on platelets.[6]